2-methoxy-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
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Overview
Description
2-methoxy-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a synthetic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group, a piperidine ring, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-aminophenyl sulfone with 3-methylpiperidine in the presence of a suitable solvent like dichloromethane (DCM) and a coupling agent such as 1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to form the intermediate.
Methoxylation: The intermediate is then subjected to methoxylation using methoxyacetyl chloride in the presence of a base like triethylamine (TEA) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-methoxy-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an analgesic and anti-inflammatory agent.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for studying sulfonamide chemistry and its biological effects.
Industrial Applications: The compound’s derivatives are used in the synthesis of other pharmacologically active molecules.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to receptors, modulating their function. These interactions can lead to various pharmacological effects, such as analgesia and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetamide: Exhibits similar analgesic activity.
Phenoxy acetamide derivatives: Known for their diverse pharmacological activities.
1,3,5-triazine derivatives: Used as selective inhibitors in cancer therapy.
Uniqueness
2-methoxy-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the piperidine ring enhances its pharmacokinetic profile, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methoxy-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12-4-3-9-17(10-12)22(19,20)14-7-5-13(6-8-14)16-15(18)11-21-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCKCTOILIMVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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